Ethyl 4-bromo-2,5-dimethylbenzoate

Description

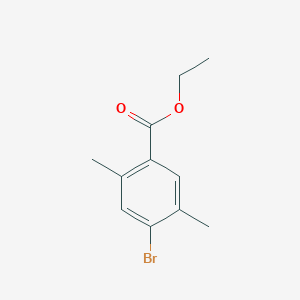

Ethyl 4-bromo-2,5-dimethylbenzoate (CAS: N/A; molecular formula: C₁₂H₁₃BrO₂) is an aromatic ester featuring a bromine substituent at the para position (C4) and methyl groups at the ortho (C2) and meta (C5) positions of the benzene ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry research. Its structure combines steric hindrance from the methyl groups with the electron-withdrawing effects of bromine, influencing its reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

ethyl 4-bromo-2,5-dimethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-4-14-11(13)9-5-8(3)10(12)6-7(9)2/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECJPYHIIQFNBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C(=C1)C)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-bromo-2,5-dimethylbenzoate can be synthesized through the esterification of 4-bromo-2,5-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to facilitate the formation of the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent production quality and scalability.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products:

Substitution: Formation of substituted benzoates.

Reduction: Formation of 4-bromo-2,5-dimethylbenzyl alcohol.

Oxidation: Formation of 4-bromo-2,5-dimethylterephthalic acid.

Scientific Research Applications

Ethyl 4-bromo-2,5-dimethylbenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Medicine: Potential use in the development of pharmaceutical compounds.

Industry: As a precursor in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,5-dimethylbenzoate involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations that lead to the formation of desired products. The bromine and ester groups play crucial roles in its reactivity and interaction with other molecules.

Comparison with Similar Compounds

Key Comparisons:

Discussion:

- Bromine vs. Other Halogens: Bromine’s moderate electronegativity and leaving-group ability make this compound more reactive in cross-coupling reactions compared to iodine-substituted analogs (e.g., Ethyl 4-tert-butyl-3-iodobenzoate), which prioritize steric effects .

- Methyl vs. Methoxy Groups: The methyl substituents in the target compound reduce electron density on the aromatic ring compared to methoxy groups (as in 2C-B), decreasing resonance stabilization but enhancing stability toward oxidative degradation .

Functional Group Variations: Ester vs. Amine

Key Comparisons:

Discussion:

- Ester Stability: The ethyl ester group in the target compound offers moderate hydrolytic stability compared to more electron-deficient esters (e.g., nitro-substituted derivatives), which hydrolyze faster due to increased electrophilicity at the carbonyl carbon .

- Biological Activity: Unlike 2C-B, which interacts with serotonin receptors due to its amine group, this compound lacks inherent bioactivity but serves as a precursor in drug synthesis .

Biological Activity

Ethyl 4-bromo-2,5-dimethylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, while providing a comprehensive overview of its biological activity.

Chemical Structure

This compound features a bromine atom and two methyl groups on the benzene ring, which may influence its interaction with biological targets. The structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of brominated benzoates have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells. A notable study demonstrated that certain brominated derivatives could halt the cell cycle at the G2/M phase, leading to increased apoptosis markers in treated cells .

Table 1: Cytotoxic Effects of Brominated Benzoate Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | CCRF-CEM (leukemia) | 10 | Induction of apoptosis |

| 4-Bromo-2-methylbenzoate | MCF-7 (breast) | 15 | Cell cycle arrest |

| 4-Bromo-3-nitrobenzoate | A549 (lung) | 20 | Inhibition of DNA synthesis |

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Compounds in this category are known to scavenge free radicals and reduce oxidative stress, which is a contributing factor in many diseases, including cancer and neurodegenerative disorders. In vitro assays have shown that certain derivatives can significantly lower reactive oxygen species (ROS) levels in neuronal cell lines .

The biological activity of this compound may be attributed to several mechanisms:

- Apoptosis Induction : The compound appears to trigger intrinsic apoptotic pathways, which are characterized by mitochondrial membrane potential loss and activation of caspases.

- Cell Cycle Arrest : By interfering with specific cell cycle checkpoints, these compounds can prevent cancer cells from proliferating.

- Antioxidant Defense : The ability to enhance cellular antioxidant defenses may contribute to neuroprotective effects.

Study on Anticancer Effects

In a study published in Molecular Pharmacology, researchers investigated the effects of this compound on human leukemia cells. The results indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers such as cleaved PARP and caspase-3 activation .

Neuroprotective Effects

A study focusing on neuroprotection reported that this compound reduced oxidative stress in SH-SY5Y neuronal cells. The compound enhanced the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.